molecular formula C26H21ClN4O2S B2783682 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide CAS No. 1053085-41-8

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide

カタログ番号 B2783682
CAS番号: 1053085-41-8
分子量: 488.99
InChIキー: NMSTVXDQBXCVFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dihydroimidazo[1,2-c]quinazoline derivatives are being studied for their potential use in cancer treatment. They are designed to inhibit both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to induce multiple epigenetic modifications affecting signaling networks .


Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not specifically mentioned in the sources I found .

科学的研究の応用

Anticancer Activity

A series of compounds similar in structure to the specified compound were synthesized and evaluated for their anticancer and antibacterial activities. These compounds, including various N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, showed significant in vitro anticancer activity. Specifically, one compound demonstrated selective effects on non-small cell lung and CNS cancer cell lines, emphasizing its potential as a targeted anticancer agent (Berest et al., 2011). Another study synthesized substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, showing promising anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer (Kovalenko et al., 2012).

Antibacterial Activity

The antibacterial properties of similar compounds were also notable. The same study by Kovalenko et al. (2012) found that the synthesized compounds exhibited considerable cytotoxicity, suggesting potential applications as antibacterial agents. This broad-spectrum activity against various microorganisms indicates the versatility of these compounds in developing new antibiotics or disinfectants.

Anticonvulsant Activity

Research into compounds with similar structural features has explored their potential as anticonvulsants. For instance, a study on new 2-(4-oxo-2-thioxo-1,4-dihydro-3(2h)-quinazolinyl)acetamides revealed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, suggesting a basis for further exploration of such compounds in epilepsy treatment (Bunyatyan et al., 2020).

Photodynamic Therapeutics

The photo-activity of quinazolinone derivatives towards plasmid DNA under UV irradiation has been studied, indicating potential applications in photo-chemo and photodynamic therapies. Certain derivatives showed extraordinary activity at low concentrations, suggesting their use in developing novel treatments for cancer and other diseases where DNA disruption could be therapeutic (Mikra et al., 2022).

作用機序

The mechanism of action of these compounds involves the inhibition of both PI3K and HDAC. These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .

Safety and Hazards

The safety and hazards associated with these compounds are not specifically mentioned in the sources I found .

将来の方向性

The research on 2,3-dihydroimidazo[1,2-c]quinazoline derivatives may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .

特性

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c27-19-12-10-18(11-13-19)15-28-23(32)16-34-26-30-21-9-5-4-8-20(21)24-29-22(25(33)31(24)26)14-17-6-2-1-3-7-17/h1-13,22H,14-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSTVXDQBXCVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。